molecular formula C7H5BClNO2 B591651 (3-Chloro-5-cyanophenyl)boronic acid CAS No. 915763-60-9

(3-Chloro-5-cyanophenyl)boronic acid

Cat. No.: B591651
CAS No.: 915763-60-9
M. Wt: 181.382
InChI Key: DYVJQLYYHMZIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-cyanophenyl)boronic acid: is an organoboron compound with the molecular formula C7H5BClNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a cyano group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (3-Chloro-5-cyanophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, this compound, which is a nucleophile, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway that this compound participates in . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The success of the suzuki-miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign . It is typically stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-cyanophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of robust palladium catalysts and efficient recycling of reagents are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-cyanophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including 1,4-conjugate addition reactions and cross-coupling with diazoesters or potassium cyanate .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    1,4-Conjugate Addition: Ethenesulfonamides and a suitable base.

    Cross-Coupling with Diazoesters: Diazoesters and a palladium catalyst.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    1,4-Conjugate Addition: Arylethanesulfonamides.

    Cross-Coupling with Diazoesters: Biarylketones and phthalides.

Comparison with Similar Compounds

Comparison: (3-Chloro-5-cyanophenyl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the phenyl ring. This combination of electron-withdrawing groups can influence the reactivity and selectivity of the compound in various reactions. Compared to 3-cyanophenylboronic acid and 3-chlorophenylboronic acid, the dual substitution in this compound provides distinct electronic properties that can be advantageous in specific synthetic applications .

Properties

IUPAC Name

(3-chloro-5-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVJQLYYHMZIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717286
Record name (3-Chloro-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915763-60-9
Record name (3-Chloro-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-CYANOPHENYLBORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.